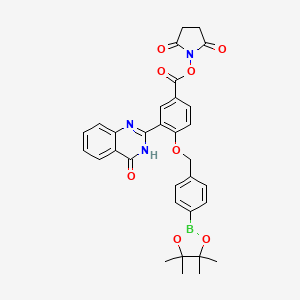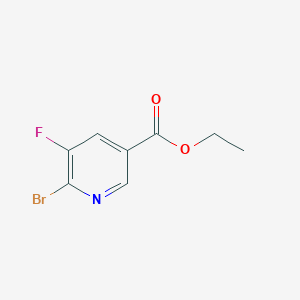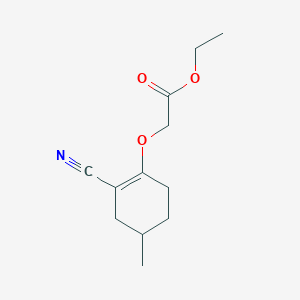
(1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanol backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzaldehyde and a suitable chiral amine.
Reductive Amination: The key step involves the reductive amination of 2,5-dimethylbenzaldehyde with the chiral amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAP kinase pathway, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2,5-dimethylphenyl)ethanol: A structurally similar compound with a shorter carbon chain.
1-Amino-1-(2,5-dimethylphenyl)butanol: A structurally similar compound with a longer carbon chain.
Uniqueness
(1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable for asymmetric synthesis and enantioselective reactions.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |
Clave InChI |
NGTJOHVIBYCBET-KOLCDFICSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@H]([C@@H](C)O)N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



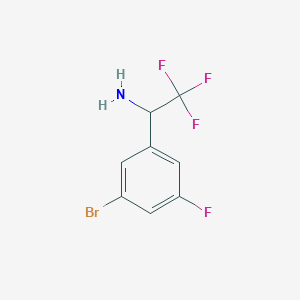
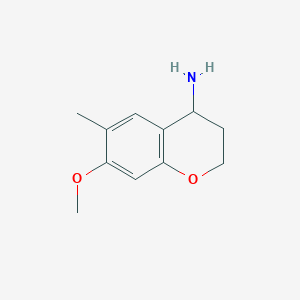
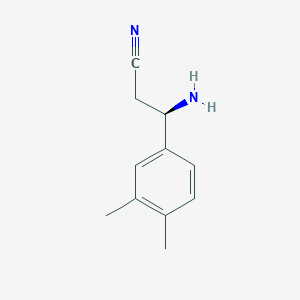
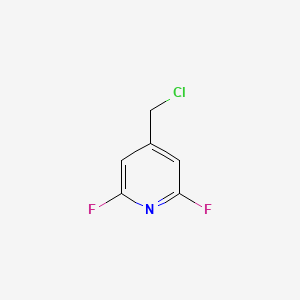
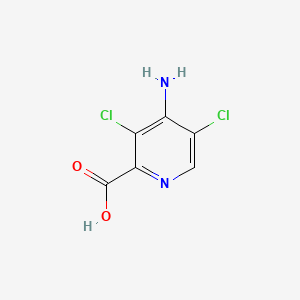
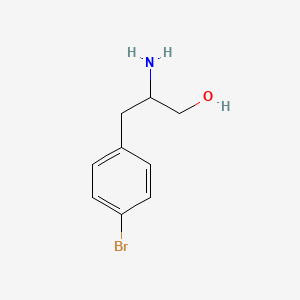
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
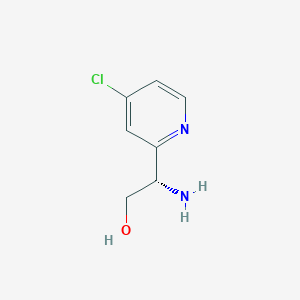
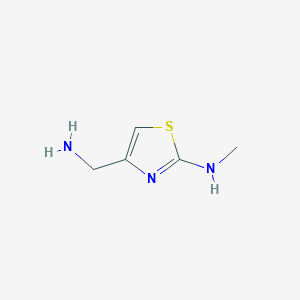
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
